
Chlorhydrate de propafénone
Vue d'ensemble
Description
Propafenone hydrochloride is a hydrochloride that is the monohydrochloride salt of propafenone. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It contains a propafenone(1+).
Propafenone Hydrochloride is the hydrochloride salt form of propafenone with class 1C antiarrhythmic effects. Propafenone hydrochloride stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby reducing sodium influx required for the initiation and conduction of impulses in Purkinje and myocardial cells. This agent produces a marked depression of phase 0 and prolonged effective refractory period in the atrio-ventricular nodal and His-Purkinje tissue, resulting in a profound decrease in excitability, conduction velocity and automaticity, thereby counteracting atrial and ventricular arrythmias.
An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity.
See also: Propafenone (has active moiety).
Applications De Recherche Scientifique
Cardiovascular Applications
Primary Uses:
- Management of Arrhythmias: Propafenone is indicated for the treatment of documented life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia, and for symptomatic paroxysmal supraventricular tachycardia and atrial fibrillation .
- Restoration of Normal Heart Rhythm: The drug works by blocking sodium channels, thus stabilizing myocardial membranes and restoring a regular heartbeat .
Clinical Efficacy:
- In randomized controlled trials, propafenone significantly reduced the incidence of paroxysmal atrial fibrillation and paroxysmal supraventricular tachycardia. For instance, one study demonstrated a 53% attack-free rate for atrial fibrillation compared to 13% in the placebo group, with median time to first recurrence exceeding 98 days .
Dosage Considerations:
- Propafenone is generally initiated in a hospital setting due to its proarrhythmic potential, particularly in patients with existing cardiac conditions. Adjustments in dosage are necessary for patients with hepatic impairment due to altered drug metabolism .
Oncological Applications
Recent studies have identified propafenone's potential as an anticancer agent, particularly against esophageal cancer.
Mechanism of Action in Cancer:
- Propafenone has been shown to induce apoptosis and inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells without affecting normal esophageal epithelial cells. It operates through sodium channel blockade and may also influence calcium signaling pathways .
Preclinical Findings:
- In animal models, propafenone significantly suppressed tumor growth, demonstrating a 69.2% reduction in tumor burden at effective doses . The Ki-67 proliferation index, an indicator of cell proliferation, decreased markedly with treatment.
Case Studies and Research Findings
Adverse Effects and Monitoring
While propafenone is effective, it carries risks that necessitate careful monitoring:
- Proarrhythmic Effects: Increased risk of new or worsened congestive heart failure has been reported, particularly in patients with preexisting conditions .
- Hepatic Considerations: Patients with liver dysfunction may experience increased bioavailability and prolonged half-life, necessitating dosage adjustments .
Mécanisme D'action
Target of Action
Propafenone hydrochloride is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the generation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .
Mode of Action
Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone differs from the prototypical class Ic antiarrhythmic in that it has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .
Biochemical Pathways
The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .
Pharmacokinetics
Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The pharmacokinetic profile of propafenone is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype .
Result of Action
The molecular and cellular effects of propafenone’s action include a decrease in the excitability of cardiac muscle cells, leading to a reduction in abnormal heart rhythms . It also has weak beta-blocking activity, which can cause bradycardia and bronchospasm . Propafenone, like other antiarrhythmic drugs, has been shown to increase the occurrence of arrhythmias, primarily in patients with underlying heart disease .
Action Environment
The action, efficacy, and stability of propafenone can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as propafenone is primarily metabolized in the liver . Additionally, the drug’s effect can be influenced by the patient’s heart rate, as propafenone is more selective for cells with a high rate
Analyse Biochimique
Biochemical Properties
Propafenone hydrochloride blocks the fast inward sodium current in all cardiac and other excitable tissues, like the central nervous system . It also has some β-blocking action, much less than that of propranolol, and a weak calcium-channel-blocking effect .
Cellular Effects
The effects of Propafenone hydrochloride on cells are primarily related to its ability to block sodium channels, which can alter the electrical activity of the cells. This can affect the rhythm of the heart, helping to correct irregular heartbeats .
Molecular Mechanism
Propafenone hydrochloride exerts its effects at the molecular level through binding interactions with sodium channels in cardiac cells, inhibiting their activity and thereby slowing the rate of electrical conduction .
Temporal Effects in Laboratory Settings
Propafenone hydrochloride undergoes extensive first-pass metabolism by the liver to form several metabolites . The main metabolic pathway of propafenone is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .
Metabolic Pathways
Propafenone hydrochloride is metabolized in the liver, with the main metabolic pathway being ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 . An additional route of propafenone metabolism is N-demethylation to N-despropylpropafenone, primarily mediated via CYP3A4 and CYP1A2 .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it can interact with sodium channels .
Activité Biologique
Propafenone hydrochloride is a Class IC antiarrhythmic agent primarily used to manage paroxysmal atrial fibrillation and ventricular arrhythmias. This compound exhibits diverse biological activities, influencing cardiac and non-cardiac systems. This article explores its pharmacodynamics, metabolism, therapeutic applications, and associated case studies.
Pharmacodynamics
Propafenone acts primarily by inhibiting sodium channels in cardiac tissues, thereby reducing the influx of sodium ions during depolarization. This action leads to a decrease in excitability and conduction velocity in cardiac tissues. The drug also possesses beta-adrenergic blocking properties, which can contribute to bradycardia and bronchospasm at higher concentrations .
Key Mechanisms of Action:
- Sodium Channel Inhibition: Reduces Phase 0 depolarization in cardiac action potentials.
- Beta-Adrenergic Blockade: Modulates heart rate and myocardial contractility.
- Calcium Channel Interaction: At high concentrations, it can inhibit calcium currents, although this effect is not significant for its antiarrhythmic efficacy .
Pharmacokinetics
The pharmacokinetic profile of propafenone is characterized by:
- Absorption: Nearly complete absorption after oral administration (90%); however, systemic bioavailability varies significantly (5% to 50%) due to first-pass metabolism.
- Distribution: High volume of distribution (252 L) with over 95% protein binding in serum.
- Metabolism: Primarily metabolized in the liver by CYP2D6 and CYP3A4 to active metabolites (5-hydroxypropafenone and N-depropylpropafenone), which also exhibit antiarrhythmic activity .
- Half-life: Ranges from 2 to 10 hours in extensive metabolizers and can extend up to 32 hours in poor metabolizers .
Therapeutic Applications
Propafenone has been investigated for various therapeutic uses beyond its primary indication as an antiarrhythmic agent:
- Cardiac Arrhythmias : Effective in treating supraventricular and ventricular arrhythmias.
- Cancer Treatment : Recent studies suggest propafenone may inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells by inducing apoptosis without cytotoxic effects on normal cells. It significantly reduced tumor growth in xenograft models .
- Postoperative Arrhythmia Prevention : Demonstrated efficacy in preventing postoperative atrial fibrillation in patients undergoing cardiac surgery .
Case Studies
Several case studies highlight the diverse biological effects and potential adverse reactions associated with propafenone:
- Visual Hallucinations : A report indicated that propafenone could cause visual hallucinations, emphasizing the need for monitoring psychiatric symptoms during treatment .
- Gross Hematuria : A case study involving an elderly patient suggested a probable association between propafenone therapy and gross hematuria, underscoring the importance of assessing renal function during treatment .
- Overdose Incidents : Reports of overdose have highlighted severe complications such as cardiac arrest and the need for immediate medical intervention using sodium bicarbonate or insulin therapy .
Summary of Findings
The biological activity of propafenone hydrochloride is multifaceted, with significant implications for both cardiac health and potential oncological applications. Its efficacy as an antiarrhythmic agent is well-established; however, emerging research suggests additional therapeutic avenues warrant further exploration.
Property | Details |
---|---|
Class | IC Antiarrhythmic Agent |
Mechanism of Action | Sodium channel inhibition; beta-blockade |
Bioavailability | 5% - 50% (variable due to first-pass metabolism) |
Protein Binding | >95% |
Metabolites | 5-hydroxypropafenone; N-depropylpropafenone |
Half-life | 2 - 10 hours (up to 32 hours in poor metabolizers) |
Clinical Applications | Atrial fibrillation, ventricular arrhythmias, potential cancer therapy |
Propriétés
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54063-53-5 (Parent) | |
Record name | Propafenone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101017233 | |
Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34183-22-7 | |
Record name | Propafenone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34183-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propafenone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPAFENONE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPAFENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.